3-((2,3-Dihydro-1H-inden-5-yl)methyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing nitrogen. This specific compound features a 2,3-dihydro-1H-inden-5-yl group attached to an azetidine ring, indicating potential applications in medicinal chemistry and organic synthesis. The compound's unique structure may contribute to its biological activity, making it a subject of interest for further research.
The compound can be synthesized through various organic chemistry techniques, and its derivatives are often explored in pharmaceutical research for their potential therapeutic effects. The synthesis and properties of this compound have been documented in several patents and scientific literature, highlighting its significance in drug development and chemical research .
3-((2,3-Dihydro-1H-inden-5-yl)methyl)azetidine is classified as a heterocyclic compound due to the presence of a nitrogen atom within its ring structure. It falls under the broader category of azetidines, which are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules .
The synthesis of 3-((2,3-dihydro-1H-inden-5-yl)methyl)azetidine typically involves multi-step reactions that may include:
The synthesis may require specific reagents and conditions, including solvents, temperature control, and catalysts to facilitate the desired reactions. For example, using a base or acid catalyst can influence the cyclization efficiency and yield of the azetidine product.
The molecular structure of 3-((2,3-dihydro-1H-inden-5-yl)methyl)azetidine can be represented as follows:
This indicates that the compound consists of twelve carbon atoms, thirteen hydrogen atoms, and one nitrogen atom.
Key structural features include:
3-((2,3-Dihydro-1H-inden-5-yl)methyl)azetidine can participate in various chemical reactions typical for azetidines:
The reaction conditions (e.g., temperature, solvent choice) play a crucial role in determining the outcome and selectivity of these reactions. For instance, polar aprotic solvents may enhance nucleophilicity while minimizing side reactions.
The mechanism of action for 3-((2,3-dihydro-1H-inden-5-yl)methyl)azetidine is not fully elucidated but may involve interaction with biological targets such as enzymes or receptors. The presence of the indene moiety may enhance binding affinity due to π-stacking interactions or hydrophobic effects.
Further studies are required to clarify its pharmacodynamics and pharmacokinetics, including absorption, distribution, metabolism, and excretion characteristics.
Key physical properties include:
Chemical properties such as solubility and reactivity will depend on the functional groups present within the molecule. For example:
Relevant data regarding stability under various conditions (e.g., pH sensitivity) would be beneficial for practical applications.
3-((2,3-Dihydro-1H-inden-5-yl)methyl)azetidine has potential applications in:
Research into this compound could lead to novel therapeutic agents with improved efficacy and safety profiles compared to existing drugs. Further exploration into its biological activity and mechanisms could unlock new avenues for treatment strategies in medicine.
The synthesis of 3-((2,3-Dihydro-1H-inden-5-yl)methyl)azetidine (CAS 1368713-39-6, C₁₃H₁₇N, MW 187.28) employs strategic coupling between azetidine precursors and functionalized indene units [1]. A key method involves the reductive amination of 2,3-dihydro-1H-indene-5-carbaldehyde with azetidine-3-carboxylic acid derivatives, followed by decarboxylation. Alternative routes utilize Suzuki-Miyaura cross-coupling between 3-haloazetidines and (2,3-dihydro-1H-inden-5-yl)boronic acids, enabling C–C bond formation under mild palladium catalysis [3] [8]. This approach is particularly valuable for introducing diverse substituents at the azetidine C3 position, as demonstrated in the synthesis of 3-arylazetidine analogs [8].
For oxygen-linked analogs like 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine (CAS 1871681-64-9, C₁₃H₁₇NO, MW 203.28), nucleophilic substitution of 5-(chloromethyl)-2,3-dihydro-1H-indene with N-protected azetidin-3-ol proves effective [2]. Recent advances leverage aza-Michael additions to α,β-unsaturated azetidine esters, facilitating side-chain elongation for hybrid scaffold development [8].
Table 1: Synthetic Approaches for Azetidine-Indene Hybrids
Method | Key Reagents/Conditions | Target Scaffold | Advantages |
---|---|---|---|
Reductive Amination | Indene-5-carbaldehyde, azetidine, NaBH₃CN | Direct methylene-linked hybrids | High atom economy, minimal protection |
Suzuki-Miyaura Coupling | 3-Iodoazetidine, indenyl boronic acid, Pd catalyst | 3-Arylazetidine-indene hybrids | Enables diverse C3 substitution |
Nucleophilic Substitution | 5-(Chloromethyl)indene, N-Boc-azetidin-3-ol | Ether-linked analogs (e.g., CAS 1871681-64-9) | Stereoselective if chiral azetidines used |
aza-Michael Addition | (N-Boc-azetidin-3-ylidene)acetate, heterocyclic amines | Elongated side-chain derivatives | Modular functionalization |
Bioactivity optimization centers on nitrogen modification and C3 substitution of the azetidine ring. N-Alkylation with electrophiles (alkyl halides, epoxides) modulates basicity and membrane permeability, while N-sulfonylation enhances target binding affinity. Patent data reveals that N-(arylsulfonyl) derivatives significantly improve potency as EP1 receptor antagonists for pain management [6]. Introducing polar groups at C3, such as carboxylic acids (e.g., azetidine-3-carboxylic acid derivatives), enhances water solubility and enables salt formation for improved bioavailability [7] [8].
Carboxamide linkages at C3 facilitate integration into peptidomimetics, acting as conformationally rigid proline analogs. This is exemplified by hybrid structures where the C3 position connects to pharmacophores via amide bonds, enhancing metabolic stability [8]. Additionally, 3-(acetoxymethyl)azetidine derivatives serve as versatile intermediates for in situ drug release systems [8]. Electrocatalytic methods enable intramolecular C–N bond formation for complex azetidine-indene fused systems, broadening 3D structural diversity [3].
Table 2: Azetidine Ring Modifications and Biological Implications
Modification Site | Functional Group | Biological Impact | Application Example |
---|---|---|---|
N1 Nitrogen | Alkyl (methyl, ethyl) | Increased lipophilicity, CNS penetration | Prodrug activation |
N1 Nitrogen | Sulfonyl (tosyl, mesyl) | Enhanced receptor binding affinity | EP1 antagonists [6] |
C3 Position | Carboxylic acid | Improved solubility, salt formation | GABA analogs [8] |
C3 Position | Carboxamide | Peptidomimetic integration | Conformationally constrained peptides |
C3 Position | Acetoxymethyl | Prodrug delivery | In vivo esterase activation |
Substituents on the indene ring critically influence target selectivity and binding kinetics. Unsubstituted indene-methyl-azetidine (CAS 1368713-39-6) exhibits moderate EP1 receptor affinity (IC₅₀ ~250 nM), while electron-withdrawing groups (e.g., 4-fluoro) improve both potency (IC₅₀ ~80 nM) and metabolic stability [6] [7]. Halogenation at the 4- or 6-position enhances π-stacking with hydrophobic pockets in enzyme active sites, as observed in S1P receptor agonists for autoimmune disorders [7].
Methyl or methoxy groups at the 6-position increase selectivity for prostaglandin synthase isoforms, reducing off-target effects. Conversely, extended alkyl chains (e.g., 4-propyl substitution) improve lipid bilayer integration, beneficial for central targets [7]. Computational studies confirm that 4-trifluoromethyl substitution optimizes steric fit within the COX-2 hydrophobic channel, aligning with anti-inflammatory SAR data [1] [6].
Table 3: Indene Substitution Effects on Pharmacological Profiles
Indene Position | Substituent | Target Selectivity | Effect on Potency |
---|---|---|---|
4-Position | Fluoro | EP1 receptor | 3-fold ↑ vs. unsubstituted [6] |
4-Position | Trifluoromethyl | COX-2 enzyme | Optimal steric fit (docking score: -9.2 kcal/mol) |
5-Position | Methyl | S1P₁ receptor | Improved lymphopenia suppression [7] |
6-Position | Methoxy | GABAₐ receptor | Enhanced allosteric modulation |
6-Position | Bromo | Cross-coupling handle | Enables Suzuki diversification [3] |
Sustainable synthesis leverages microwave-assisted reactions, reducing azetidine-indene coupling times from hours to minutes. For example, alkylations of azetidine with 5-(bromomethyl)-2,3-dihydro-1H-indene under microwave irradiation achieve >90% yield in 15 minutes vs. 12 hours conventionally [3]. Electrocatalytic methods enable oxidant-free intramolecular hydroaminations, utilizing cobalt catalysts at low potentials (1.2 V) to form azetidine-indene fused systems with minimal waste [3] [8].
Solvent-free mechanochemical grinding facilitates N-sulfonylation reactions, eliminating dichloromethane. This approach achieves near-quantitative yields using silica-supported catalysts, simplifying purification [8]. Water-mediated aza-Michael additions of azetidines to indenyl acrylates proceed efficiently at room temperature, with catalyst recycling reducing E-factor by 60% [8]. Continuous flow hydrogenation with Pd/C catalysts enables efficient deprotection of N-benzylazetidine intermediates, minimizing metal leaching (<5 ppm) [9].
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8